

# In-Depth Technical Guide: PSB-1901 (CAS: 2332835-02-4)

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

**PSB-1901** is a highly potent and selective antagonist of the A2B adenosine receptor (A2BAR). With a chemical formula of C24H25BrN6O4S and a molecular weight of 573.46 g/mol , this small molecule exhibits picomolar affinity for the human A2BAR, making it a valuable tool for in vitro and in vivo studies. Its exceptional selectivity over other adenosine receptor subtypes positions it as a promising candidate for research in oncology, inflammation, and other pathological conditions where the A2BAR is implicated. This guide provides a comprehensive overview of the known properties of **PSB-1901**, including its physicochemical characteristics, pharmacological data, and detailed experimental protocols for its synthesis and biological evaluation.

## **Core Properties of PSB-1901**

This section summarizes the key chemical and biological properties of **PSB-1901**.

## **Physicochemical Properties**

The known physicochemical properties of **PSB-1901** are presented in the table below.



| Property          | Value                                                     | Reference |
|-------------------|-----------------------------------------------------------|-----------|
| CAS Number        | 2332835-02-4                                              | [1]       |
| Molecular Formula | C24H25BrN6O4S                                             | [1]       |
| Molecular Weight  | 573.46 g/mol                                              | [1]       |
| Appearance        | White to off-white solid                                  | [1]       |
| Solubility        | ≥ 100 mg/mL in DMSO                                       | [1]       |
| Storage           | Powder: -20°C for 3 years; In solvent: -80°C for 6 months | [1]       |

## **Pharmacological Properties**

**PSB-1901** is distinguished by its high affinity and selectivity for the A2B adenosine receptor. The following table outlines its key pharmacological parameters.

| Parameter   | Species                                            | Value     | Reference |
|-------------|----------------------------------------------------|-----------|-----------|
| Ki (A2BAR)  | Human                                              | 0.0835 nM | [2]       |
| KB (A2BAR)  | Human                                              | 0.0598 nM | [2]       |
| Selectivity | >10,000-fold vs. A1,<br>A2A, and A3 AR<br>subtypes | [2]       |           |

## **Mechanism of Action and Signaling Pathway**

**PSB-1901** functions as a competitive antagonist at the A2B adenosine receptor, a G protein-coupled receptor (GPCR). Under normal physiological conditions, the A2BAR is activated by elevated extracellular adenosine levels, which typically occur during metabolic stress, inflammation, or hypoxia. The A2BAR couples to Gs and Gq proteins, leading to the activation of downstream signaling cascades.

By blocking the binding of adenosine to the A2BAR, **PSB-1901** inhibits these downstream effects. The primary signaling pathway inhibited by **PSB-1901** is the Gs-protein-mediated



activation of adenylyl cyclase, which results in the production of cyclic AMP (cAMP).



Click to download full resolution via product page

Figure 1. A2B Adenosine Receptor Signaling Pathway and the Antagonistic Action of **PSB-1901**.

## **Experimental Protocols**

The following sections provide detailed methodologies for the synthesis and biological evaluation of **PSB-1901**, based on established protocols for similar compounds and general assay principles.

## Synthesis of PSB-1901

The synthesis of **PSB-1901** involves a convergent approach, culminating in the coupling of a xanthine core with a substituted benzenesulfonamide moiety.





Click to download full resolution via product page

Figure 2. General Synthetic Workflow for **PSB-1901**.

Detailed Protocol: A convergent synthesis strategy is employed. The key steps involve the preparation of the 8-phenylxanthine core and the 4-((4-(4-bromophenyl)piperazin-1-yl)sulfonyl)phenyl moiety, followed by their coupling. While the specific details for **PSB-1901** are found in the primary literature, a representative protocol for similar compounds involves the condensation of a 5,6-diaminouracil derivative with a substituted benzaldehyde, followed by cyclization to form the xanthine ring. The sulfonamide portion is typically synthesized by reacting a sulfonyl chloride with the appropriate piperazine derivative. The final coupling of these two fragments yields the target molecule, which is then purified by chromatography.



## **Radioligand Binding Assay**

Radioligand binding assays are crucial for determining the affinity (Ki) of **PSB-1901** for the A2BAR.



Click to download full resolution via product page

Figure 3. Experimental Workflow for Radioligand Binding Assay.

#### **Detailed Protocol:**

- Membrane Preparation: Membranes are prepared from Chinese Hamster Ovary (CHO) cells stably expressing the human A2B adenosine receptor. Cells are homogenized in a cold buffer and centrifuged to pellet the membranes, which are then resuspended in an appropriate assay buffer.
- Binding Assay: Competition binding assays are performed in 96-well plates. Membranes are incubated with a fixed concentration of a suitable radioligand (e.g., [3H]PSB-603) and a



range of concentrations of the unlabeled test compound (PSB-1901).

- Incubation: The reaction mixture is incubated to allow binding to reach equilibrium.
- Filtration: The incubation is terminated by rapid filtration through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.
- Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
- Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value, from which the Ki value is calculated using the Cheng-Prusoff equation.

## **cAMP Accumulation Functional Assay**

This assay determines the functional antagonism of **PSB-1901** by measuring its ability to inhibit agonist-stimulated cAMP production.





Click to download full resolution via product page

Figure 4. Experimental Workflow for cAMP Accumulation Assay.

#### **Detailed Protocol:**

- Cell Culture: CHO cells expressing the human A2BAR are seeded in 96-well plates and cultured until they reach the desired confluency.
- Pre-incubation: The cells are washed and then pre-incubated with various concentrations of PSB-1901 for a defined period.
- Stimulation: An A2BAR agonist, such as 5'-(N-Ethylcarboxamido)adenosine (NECA), is added to the wells to stimulate cAMP production.



- Lysis: The stimulation is stopped, and the cells are lysed to release the intracellular cAMP.
- cAMP Quantification: The concentration of cAMP in the cell lysates is measured using a suitable detection method, such as Homogeneous Time-Resolved Fluorescence (HTRF) or an Enzyme-Linked Immunosorbent Assay (ELISA).
- Data Analysis: The data are analyzed to determine the concentration of PSB-1901 required to inhibit 50% of the agonist-induced cAMP production (IC50), from which the functional antagonist constant (KB) can be calculated.

## Conclusion

**PSB-1901** is a powerful and highly selective research tool for investigating the role of the A2B adenosine receptor in health and disease. Its picomolar potency and significant selectivity make it an ideal probe for dissecting A2BAR-mediated signaling pathways and for preclinical studies exploring the therapeutic potential of A2BAR antagonism. The experimental protocols outlined in this guide provide a framework for the synthesis and biological characterization of this important pharmacological agent.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. medchemexpress.com [medchemexpress.com]
- 2. A2B Adenosine Receptor Antagonists with Picomolar Potency PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [In-Depth Technical Guide: PSB-1901 (CAS: 2332835-02-4)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15571407#psb-1901-cas-number-2332835-02-4-properties]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com